Sabeluzole, (S)-

Description

Historical Context and Initial Research Avenues of Benzothiazole (B30560) Derivatives

The scientific journey into the therapeutic potential of compounds like (S)-Sabeluzole begins with the exploration of its core chemical structure: the benzothiazole nucleus. Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring. This structural motif is not a recent laboratory invention; it is found in various natural products, both marine and terrestrial.

Historically, research into benzothiazole derivatives was not initially focused on neuropharmacology. Chemists and pharmacologists discovered that this scaffold was a versatile building block for compounds with a wide array of biological activities. Early and ongoing research has documented the efficacy of benzothiazole derivatives as:

Antimicrobial agents

Analgesics

Anti-inflammatory compounds

Antitubercular agents

Antiviral compounds

Antioxidants

This broad spectrum of activity established the benzothiazole nucleus as a "privileged scaffold" in medicinal chemistry. Its presence in potent drugs such as the immunomodulator Frentizole, the dopamine agonist Pramipexole, and the neuroprotective agent Riluzole cemented its importance. The investigation of these and other analogues for various diseases paved the way for the synthesis and testing of novel derivatives, leading researchers to explore their potential in more complex and challenging therapeutic areas, including neurodegenerative diseases like Alzheimer's disease. Sabeluzole (B11506) emerged from this expanded research effort as a new benzothiazole derivative with potential neurobiological activity. nih.gov

Chemical Identity and Enantiomeric Specificity of (S)-Sabeluzole

Sabeluzole possesses a chiral center, meaning it exists in two non-superimposable mirror-image forms known as enantiomers: (S)-Sabeluzole and (R)-Sabeluzole. In pharmacology, the distinction between enantiomers is critical, as the three-dimensional shape of a molecule dictates its interaction with biological targets like enzymes and receptors. mdpi.comnih.gov Consequently, two enantiomers can exhibit markedly different pharmacological activities, metabolic pathways, and toxicological profiles. mdpi.com One enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.

The compound commonly referred to as Sabeluzole in much of the scientific literature is the racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers. Specific chemical identifiers for the individual (S)- enantiomer are not widely reported in public databases. The data available for the racemate is presented below.

Table 1: Chemical Identity of Sabeluzole (Racemic Mixture)

| Identifier | Data |

|---|---|

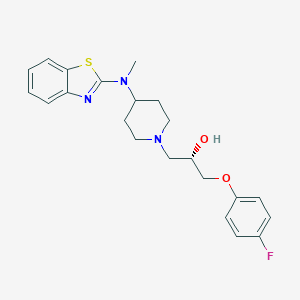

| IUPAC Name | 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol wikipedia.org |

| Molecular Formula | C₂₂H₂₆FN₃O₂S wikipedia.org |

| Molar Mass | 415.53 g/mol wikipedia.org |

| CAS Number | 104383-17-7 wikipedia.org |

| Synonyms | R 58735, Sabeluzol nih.gov |

Overview of Reported Biological Activities in Preclinical Settings

Preclinical research, primarily conducted on the racemic mixture of Sabeluzole, has identified it as a compound with nootropic (cognition-enhancing) and neuroprotective properties. wikipedia.org These activities have been observed in various in vitro and in vivo models, with a primary focus on mechanisms relevant to Alzheimer's disease.

One of the key reported mechanisms of action for Sabeluzole is the stabilization of the neuronal cytoskeleton. nih.gov In neurodegenerative conditions, the stability of microtubules, which are crucial for neuronal structure and transport, is compromised. Preclinical findings suggest that Sabeluzole may counteract this instability. Another significant area of investigation points towards Sabeluzole acting as an NMDA receptor antagonist. wikipedia.org Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in neuronal damage in various neurological disorders.

Animal studies have shown that Sabeluzole can have positive effects on memory functions. nih.gov The table below summarizes some of the key findings from preclinical investigations of Sabeluzole (racemate).

Table 2: Summary of Preclinical Research on Sabeluzole

| Research Area | Model System | Key Findings |

|---|---|---|

| Neuroprotection | Cell cultures | Attenuated neurotoxicity induced by kinase activators. |

| Cytoskeletal Dynamics | Neuroblastoma cells | Increased the fraction of polymerized tubulin; decreased spontaneous retraction of neurites. |

| Memory and Learning | Animal models | Showed improvements in memory functions. nih.gov |

| Excitotoxicity | Not specified | Acts as an NMDA antagonist. wikipedia.org |

These preclinical results provided the foundational evidence for Sabeluzole's potential as a therapeutic agent for cognitive decline and neurodegeneration, leading to its investigation in clinical settings for Alzheimer's disease. nih.gov However, a precise understanding of the contribution of the (S)- enantiomer to these observed effects requires further specific investigation.

Structure

3D Structure

Properties

CAS No. |

104712-64-3 |

|---|---|

Molecular Formula |

C22H26FN3O2S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

(2S)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |

InChI |

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m0/s1 |

InChI Key |

IGMKTIJBFUMVIN-SFHVURJKSA-N |

SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Isomeric SMILES |

CN(C1CCN(CC1)C[C@@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of S Sabeluzole

Enantioselective Synthesis of (S)-Sabeluzole

The biological activity of Sabeluzole (B11506) resides in its (S)-enantiomer. Therefore, developing methods to produce this isomer in high enantiomeric purity is crucial. The two primary strategies for this are the separation of a racemic mixture (chiral resolution) and the direct synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers. numberanalytics.comwikipedia.org This technique often involves converting the racemic compound into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

For the synthesis of (S)-Sabeluzole, a common approach is the resolution of a racemic precursor. The process can be laborious and its success depends on the differential solubility of the resulting diastereomeric salts, which is often unpredictable. wikipedia.org The less soluble diastereomer is typically isolated, while the other may be racemized for reuse in a recycling process. wikipedia.org Common resolving agents are often chiral acids or bases, like tartaric acid or brucine, which form salts with the target molecule. wikipedia.org After separation, the resolving agent is cleaved to yield the pure enantiomer. wikipedia.orggoogleapis.com While specific resolving agents for Sabeluzole are detailed in patented literature, the general principles of diastereomeric salt formation are broadly applied. pharmtech.com

Beyond crystallization, chromatographic techniques are also powerful tools for chiral resolution. numberanalytics.comresearchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) can directly separate enantiomers. numberanalytics.comresearchgate.net Common CSPs include derivatives of cellulose (B213188), amylose, and cyclodextrins. numberanalytics.com

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereocenter selectively, thus avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org This can be achieved by using chiral auxiliaries, chiral catalysts, or chiral reagents.

One strategy involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, an oxazolidinone derived from an amino acid can serve as a chiral auxiliary to direct alkylation reactions. research-solution.com

Catalytic asymmetric synthesis is a highly efficient method. For instance, the asymmetric transfer hydrogenation of imines using catalysts like those developed by Noyori has been successfully applied to synthesize chiral amines with high enantiomeric excess. nih.gov Similarly, the enantioselective reduction of ketones, for example using Corey-Bakshi-Shibata (CBS) oxaborolidine catalysts, is another powerful tool for establishing stereocenters. researchgate.net These established methods provide potential pathways for the asymmetric synthesis of key intermediates of (S)-Sabeluzole.

Convergent Synthesis Strategies for Benzothiazole-Piperidine Scaffolds

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately and then joining them together in the final stages. royalsocietypublishing.org This approach is often more efficient and flexible than a linear synthesis where the molecule is built step-by-step.

The synthesis of the Sabeluzole scaffold, which consists of a benzothiazole (B30560) ring linked to a piperidine (B6355638) ring, is well-suited for a convergent approach. nih.govchemrxiv.org

Benzothiazole Moiety Synthesis: The benzothiazole core is a common heterocyclic motif in medicinal chemistry. nih.gov It is typically synthesized by the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or other carbonyl-containing compound. chemrxiv.org Recent advances include visible-light-mediated methods that allow for the synthesis of benzothiazoles under mild conditions, using photocatalysts and environmentally friendly solvents. chemrxiv.org

Piperidine Moiety Synthesis: The piperidine ring is another ubiquitous scaffold in pharmaceuticals. nih.govuiowa.edu There are numerous methods for its synthesis and functionalization. Strategies often start from simple precursors and build the desired substitution pattern. nih.gov For complex substitution patterns, advanced methods like anion relay chemistry (ARC) have been developed to provide a modular approach to various stereoisomers of substituted piperidines. nih.gov

Coupling Strategies: The final step in a convergent synthesis of Sabeluzole would involve coupling the pre-synthesized benzothiazole and piperidine fragments. Modern cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful methods for forming the crucial carbon-carbon or carbon-nitrogen bond between the two heterocyclic rings.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies involve the synthesis and evaluation of a series of analogues where specific parts of the molecule are systematically modified.

Synthesis of Analogs with Substitutions on the Benzothiazole Moiety

The benzothiazole ring of Sabeluzole is a key target for modification in SAR studies. nih.govpnrjournal.com By introducing different substituents onto this ring system, researchers can probe the effects of electronics and sterics on activity.

The synthesis of these analogues typically follows the same convergent pathways used for Sabeluzole, but starting with appropriately substituted 2-aminothiophenols. For example, introducing electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at different positions on the benzothiazole ring can significantly influence the compound's properties. nih.govekb.eg SAR studies on related benzothiazole derivatives have shown that the position and nature of these substituents are critical. For instance, in one series of benzothiazole-isoquinoline derivatives, an o-CH₃ group on the benzothiazole ring increased inhibitory activity against a specific enzyme, while other substitutions led to a sharp decrease. nih.gov Similarly, the introduction of electron-withdrawing groups was found to enhance the activity of certain benzothiazole compounds. pnrjournal.com

| Modification Site | Substituent Type | Example Substituents |

| Benzothiazole Ring | Electron-Donating | -CH₃, -OCH₃ |

| Benzothiazole Ring | Electron-Withdrawing | -F, -Cl, -Br, -NO₂ |

Synthesis of Analogs with Modifications to the Piperidine Ring

The piperidine ring and its substituents are also crucial for the activity of Sabeluzole and have been a focus of derivatization. acs.orgresearchgate.net Modifications can include altering the N-substituent, changing the substitution pattern on the ring, or even replacing the piperidine ring with a different heterocycle.

Studies on related 4-anilidopiperidine compounds have shown that the potency is highly sensitive to steric factors around the piperidine ring. For example, substituting the piperidine ring at the 3-position with groups larger than methyl can severely decrease potency. researchgate.net The nature of the substituent on the piperidine nitrogen is also a key determinant of activity in many piperidine-containing drugs. acs.org Furthermore, introducing functional groups at other positions on the piperidine ring can modulate the molecule's properties. acs.org These modifications are crucial for fine-tuning the pharmacological profile of the lead compound.

| Modification Site | Type of Modification | Example Modifications |

| Piperidine Nitrogen | Alkyl Group Variation | -CH₃, -CH₂CH₃, Benzyl |

| Piperidine Ring | Positional Isomerism | Substitution at C-3 |

| Piperidine Ring | Ring Variation | Replacement with Pyrrolidine or Azepane |

Preparation of Intermediate Compounds for Sabeluzole Synthesis

The synthesis of (S)-Sabeluzole is achieved through a convergent approach, which involves the preparation of several key intermediate compounds that are later combined to form the final molecule. The primary intermediates include a benzothiazole-piperazine core, a chloro-activated acetamide (B32628) moiety, and chiral precursors that introduce the stereospecificity of the final compound. The methodologies for preparing these crucial building blocks are detailed below.

Synthesis of the Benzothiazole-Piperazine Core

The foundational benzothiazole-piperazine structure, 2-(piperazin-1-yl)benzo[d]thiazole , is a pivotal intermediate. Its synthesis generally begins with the preparation of 2-chlorobenzothiazole (B146242), which is subsequently reacted with piperazine (B1678402).

Preparation of 2-Chlorobenzothiazole

A common precursor for the benzothiazole moiety is 2-chlorobenzothiazole . It can be synthesized from 2-mercaptobenzothiazole (B37678) through chlorination. One established method involves the use of sulfuryl chloride (SO₂Cl₂). In a typical procedure, 2-mercaptobenzothiazole is reacted with an excess of sulfuryl chloride at a controlled temperature, often not exceeding 50°C. google.com After the reaction, the excess sulfuryl chloride is decomposed with water, and the resulting 2-chlorobenzothiazole is isolated as an oily layer, which can be purified by distillation under reduced pressure. google.com An alternative method utilizes disulfur (B1233692) dichloride (S₂Cl₂) which, when added to 2-mercaptobenzothiazole, initiates an exothermic reaction. prepchem.com The mixture is heated to complete the reaction, and the product is purified by distillation. prepchem.com

Table 1: Synthesis of 2-Chlorobenzothiazole

| Starting Material | Reagent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Sulfuryl chloride (SO₂Cl₂) | Reaction at ~25°C for 1 hour, followed by decomposition with ice water. | ~90% | google.com |

| 2-Mercaptobenzothiazole | Disulfur dichloride (S₂Cl₂) | Exothermic reaction followed by reflux for 90 minutes. | 72% | prepchem.com |

Formation of 2-(Piperazin-1-yl)benzo[d]thiazole

With 2-chlorobenzothiazole in hand, the next step is the nucleophilic substitution reaction with piperazine to form 2-(piperazin-1-yl)benzo[d]thiazole . This reaction is typically performed in an aqueous or alcoholic solvent, such as 2-propanol or ethanol, in the presence of a base like sodium bicarbonate to neutralize the HCl generated during the reaction. nih.govarabjchem.org The product is then isolated and can be purified by column chromatography or recrystallization. nih.gov This intermediate serves as the core structure to which the other components of Sabeluzole are attached.

Synthesis of the Acylating Agent: 2-Chloro-N-(4-fluorophenyl)acetamide

The N-(4-fluorophenyl)acetamide portion of Sabeluzole is introduced using an activated acylating agent, 2-chloro-N-(4-fluorophenyl)acetamide . This intermediate is prepared through the acylation of 4-fluoroaniline (B128567).

The synthesis involves reacting 4-fluoroaniline with chloroacetyl chloride. iucr.orgnih.gov The reaction is typically conducted in an inert solvent, such as toluene, and in the presence of a tertiary amine base like triethylamine (B128534) (TEA) to act as an acid scavenger. iucr.orgnih.gov The mixture is often cooled in an ice bath during the addition of chloroacetyl chloride to control the exothermic reaction. iucr.orgnih.gov After the reaction is complete, the triethylamine hydrochloride salt is filtered off, and the product is isolated from the organic phase. iucr.org This chloroacetamide derivative is a key reagent for the subsequent coupling with the piperazine nitrogen of the benzothiazole core.

Table 2: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide

| Starting Material | Reagent | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline | Chloroacetyl chloride | Triethylamine | Toluene | Cooling in an ice bath during addition, then stirring at room temperature for 4 hours. | iucr.orgnih.gov |

Preparation of Chiral Piperidine Intermediates

The stereochemistry of (S)-Sabeluzole originates from a chiral building block. While various strategies can be employed, the use of chiral piperidine derivatives is a common approach in medicinal chemistry. (S)-1-Benzyl-3-aminopiperidine is a versatile chiral intermediate that can be used in the synthesis of complex piperidine-containing molecules. chemimpex.com

The enantioselective preparation of 3-aminopiperidine derivatives can be achieved through several routes, including the cyclization of chiral precursors derived from amino acids or through the resolution of racemic mixtures. googleapis.combeilstein-journals.org One patented method describes the synthesis of (R)-3-(tert-butoxycarbonylamino)piperidine starting from (R)-2-((tert-butyloxycarbonyl)amino)pentane-1,5-dimethanesulfonate, which undergoes cyclization with an amine like 4-methylbenzylamine. google.com A similar strategy can be adapted for the (S)-enantiomer. The protecting groups (e.g., benzyl) are subsequently removed via hydrogenolysis to yield the chiral amine. google.com Such chiral aminopiperidines are crucial for constructing the final stereospecific structure of (S)-Sabeluzole.

Table 3: Example of Chiral Piperidine Intermediate Synthesis

| Intermediate | Starting Material | Key Reaction Steps | Key Reagents | Reference |

|---|---|---|---|---|

| (R)-1-(4-methyl-benzyl)-3-(t-butoxycarbonylamino)piperidine | (R)-2-((tert-butyloxycarbonyl) amino) pentane-1,5-dimethanesulfonate | Cyclization | 4-Methylbenzylamine | google.com |

| (R)-3-Aminopiperidine | (R)-1-(4-methyl-benzyl)-3-(benzyloxycarbonylamino)piperidine | Hydrogenolysis (Deprotection) | 10% Pd/C, H₂ | google.com |

Molecular and Cellular Mechanisms of Action of S Sabeluzole

Neuroprotection via Excitotoxicity Modulation

Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate (B1630785), is a significant factor in various neurological disorders. (S)-Sabeluzole has demonstrated efficacy in protecting neurons from this form of damage.

Attenuation of N-Methyl-D-Aspartate (NMDA)-Induced Neurotoxicity in Cultured Neurons

(S)-Sabeluzole has been shown to protect cultured neurons against the neurotoxic effects induced by N-Methyl-D-Aspartate (NMDA), a key excitatory neurotransmitter receptor agonist. Chronic treatment with (S)-Sabeluzole has been observed to confer resistance to NMDA-induced neurotoxicity in rat brain neuronal cultures derived from the hippocampal formation nih.gov. Furthermore, (S)-Sabeluzole is recognized for its primary action as an NMDA receptor antagonist, suggesting a direct mechanism for mitigating NMDA-mediated excitotoxicity wikipedia.orgmedkoo.com.

Inhibition of Glutamate-Mediated Excitotoxicity in Cerebellar Granule Cells

Glutamate, the principal excitatory neurotransmitter in the central nervous system, can trigger excitotoxicity at elevated concentrations. (S)-Sabeluzole has demonstrated significant protective effects against glutamate-induced excitotoxicity in primary cultures of cerebellar granule cells nih.govunibs.it. Repeated treatments with nanomolar concentrations of (S)-Sabeluzole rendered mature cerebellar granule cells resistant to glutamate-induced excitotoxicity unibs.it.

Specific findings include:

In control cerebellar granule cells, exposure to 50 µM glutamate reduced cell viability by 54%, while exposure to 100 µM glutamate reduced viability by 70% unibs.it.

Repeated treatment with (S)-Sabeluzole prevented the neurotoxicity induced by 50 µM glutamate by 32% and by 100 µM glutamate by 48%, relative to the cell death observed in control cells unibs.it. This translates to an inferred sabeluzole-treated cell viability of approximately 63.28% at 50 µM glutamate and 63.6% at 100 µM glutamate, respectively.

| Glutamate Concentration | Control Cell Viability (%) | Sabeluzole-Treated Cell Viability (%) | % Reduction in Cell Death (by Sabeluzole) |

| 50 µM | 46 | 63.28 | 32 |

| 100 µM | 30 | 63.6 | 48 |

(Note: Sabeluzole-treated cell viability is inferred from control viability and percentage of neurotoxicity prevented, as described in source unibs.it.)

Additionally, in hippocampal neuronal cultures, a single treatment with 0.1 µM (S)-Sabeluzole induced a 70-80% drop in glutamate-induced released lactate (B86563) dehydrogenase (LDH), a marker of cell death nih.gov. Chronic treatment with 0.1 µM (S)-Sabeluzole also protected cultured rat brain neurons from the neurotoxic effects of excitatory amino acids, including glutamate nih.govamegroups.cn.

Selective Reduction of Functional NMDA Response by Chronic Treatment

(S)-Sabeluzole's neuroprotective properties are associated with its ability to modulate excitatory amino acid receptor function. Chronic administration of (S)-Sabeluzole has been shown to be particularly potent in inhibiting glutamate-induced neurotoxicity, with an IC50 value of 34 ± 13 nM nih.gov. This indicates a significant impact on glutamate receptor-mediated signaling pathways. While its primary mechanism is described as NMDA receptor antagonism wikipedia.orgmedkoo.com, the chronic treatment regimen appears to selectively reduce the functional response of NMDA receptors, contributing to a sustained neuroprotective state.

Modulation of Tau Protein Dynamics and Cytoskeletal Integrity

Beyond excitotoxicity, (S)-Sabeluzole influences the dynamics of tau protein, a microtubule-associated protein crucial for neuronal structure and function. Aberrant tau phosphorylation and aggregation are hallmarks of several neurodegenerative diseases, including Alzheimer's disease mdpi.commdpi.comnih.gov.

Prevention of Neurotoxin-Induced Tau Expression and Accumulation

(S)-Sabeluzole has demonstrated the capacity to prevent the increase in tau expression and accumulation that can be triggered by neurotoxic agents. In primary cultures of cerebellar granule cells, (S)-Sabeluzole treatment specifically prevented the glutamate-induced increase in tau expression, without altering the basal levels of tau mRNA or protein nih.govunibs.it. This suggests a mechanism that targets injury-induced changes in tau expression rather than normal tau homeostasis.

Furthermore, in human neuroblastoma SH-SY5Y cells, which were differentiated and then exposed to doxorubicin, an agent that increased tau immunoreactivity and induced cell death, (S)-Sabeluzole treatment prevented both the increased tau immunoreactivity and the subsequent cell death nih.govunibs.it. These findings indicate that (S)-Sabeluzole's neuroprotection is functionally linked to the inhibition of injury-mediated increases in tau expression, a response common to various cell types exposed to different neurotoxic agents nih.gov.

Inhibition of Glutamate-Induced Tau Protein Level Increase

The specific impact of (S)-Sabeluzole on glutamate-induced changes in tau protein levels has been elucidated. Studies have shown that (S)-Sabeluzole treatment can prevent the increase in tau expression that is elicited by glutamate exposure in neuronal cells nih.govunibs.it. This effect was observed at the level of both mRNA and protein, highlighting a direct intervention in the cellular response to glutamate toxicity that involves tau protein regulation nih.govunibs.it.

In addition to its effects on tau expression, (S)-Sabeluzole has been found to stabilize the neuronal cytoskeleton by preferentially increasing the fraction of polymerized tubulin. This stabilization of the neuronal cytoskeleton is proposed as a key mechanism by which (S)-Sabeluzole exerts its neuroprotective effects, offering a novel therapeutic approach for conditions characterized by cytoskeletal instability.

Stabilization of Neuronal Cytoskeleton and Tubulin Polymerization

The integrity and dynamic regulation of the neuronal cytoskeleton are critical for neuronal structure, function, and survival. Studies have indicated that (S)-Sabeluzole plays a role in maintaining the stability of this essential cellular framework. Specifically, investigations have shown that (S)-Sabeluzole preferentially increases the fraction of polymerized tubulin within neuronal cells nih.gov. Tubulin is the fundamental building block of microtubules, which are key components of the neuronal cytoskeleton, providing structural support, maintaining cell shape, and serving as tracks for intracellular transport. By promoting tubulin polymerization, (S)-Sabeluzole contributes to a more stable microtubule network nih.govnih.gov. This stabilization is proposed to be a neuroprotective mechanism, potentially counteracting cytoskeletal instability that is implicated in neurodegenerative conditions nih.gov.

Differential Modulation of Microtubule Depolymerization

Beyond promoting polymerization, (S)-Sabeluzole exhibits a nuanced effect on microtubule dynamics by differentially modulating depolymerization processes. Evidence suggests that the compound's influence on microtubule stability varies depending on the specific depolymerization stimulus. Research indicates that (S)-Sabeluzole can modulate nocodazole-induced microtubule depolymerization differently than cold-induced depolymerization nih.gov. This differential effect highlights a specific interaction with the regulatory mechanisms governing microtubule stability, suggesting a targeted influence on the dynamic equilibrium of tubulin subunits within the microtubule lattice.

Enhancement of Axonal Transport Processes

Axonal transport is the vital process by which neurons move essential materials, such as organelles, proteins, and vesicles, along the length of their axons. This transport is mediated by motor proteins like kinesin and dynein, which move along microtubule tracks wikipedia.org. (S)-Sabeluzole has been identified as a compound that enhances these critical transport functions.

Increase in Fast Axonal Transport Velocity in Neuronal Cell Cultures

(S)-Sabeluzole has been demonstrated to effectively increase the speed of fast axonal transport in neuronal cell cultures nih.govresearchgate.netresearchgate.net. Fast axonal transport is crucial for the rapid delivery of essential components to distant parts of the neuron, including the axon terminal. By accelerating this process, (S)-Sabeluzole can improve the efficiency of intracellular trafficking, which is fundamental for neuronal maintenance and function.

Impact on Saltatory Movement Parameters in Embryonic Hippocampal Neurons

Quantitative analysis of axonal transport in embryonic hippocampal neurons has revealed specific improvements in saltatory movement parameters following (S)-Sabeluzole treatment.

Table 1: Impact of (S)-Sabeluzole on Saltatory Movement in Embryonic Hippocampal Neurons

| Treatment Duration | Concentration Range | Parameter Affected | Maximum Increase |

| Long-term (24 hr) | 0.1 - 1 µM | Velocity & Jump Length | 20-30% |

| Acute | Not specified | Velocity | 15-20% |

Source: nih.gov

Long-term incubation (24 hours) with (S)-Sabeluzole in the concentration range of 0.1 to 1 µM resulted in a maximal increase of 20-30% in both the velocity and jump length of saltatory movements nih.gov. Acute treatment, conversely, primarily enhanced the velocity of these movements by 15-20% nih.gov. These findings underscore a dose- and time-dependent enhancement of axonal transport dynamics.

Reversal of Vanadate-Induced Axonal Transport Inhibition

(S)-Sabeluzole has shown efficacy in reversing the inhibitory effects of vanadate (B1173111) on axonal transport. Vanadate is a known inhibitor of axonal transport. In N4 neuroblastoma cells, the inhibition of axonal transport induced by 0.1 mM vanadate was reversed by the application of 1 µM (S)-Sabeluzole nih.govresearchgate.net. This suggests that (S)-Sabeluzole can counteract specific molecular disruptions to the axonal transport machinery.

Table 2: Reversal of Vanadate-Induced Axonal Transport Inhibition by (S)-Sabeluzole

| Inhibitor | Inhibitor Concentration | Reversal Agent | Reversal Agent Concentration | Cell Type | Effect |

| Vanadate | 0.1 mM | (S)-Sabeluzole | 1 µM | N4 neuroblastoma cells | Reversal of axonal transport inhibition |

Source: nih.govresearchgate.net

Investigation of Kinesin-Induced Microtubule Mobility

Further investigation into the mechanisms underlying axonal transport enhancement has explored the interaction of (S)-Sabeluzole with kinesin, a key motor protein responsible for anterograde axonal transport. In reconstituted systems, observations indicated that (S)-Sabeluzole enhanced kinesin-induced microtubule mobility by approximately 10% at an optimal concentration of 2 µM nih.gov. Notably, this enhancement in mobility was not accompanied by an increase in kinesin's ATPase activity, suggesting that the compound may influence the motor's interaction with the microtubule or its stepping mechanism rather than directly boosting its energy utilization nih.gov.

Other Investigated Molecular Targets and Pathways

Interactions with Glutamate Receptors (NMDA Antagonism)

(S)-Sabeluzole has been identified as a compound with anti-excitatory amino acid activity, specifically interacting with the glutamatergic system nih.govmdpi.com. Research indicates that sabeluzole (B11506) acts as a glutamate antagonist, demonstrating neuroprotective effects against excitotoxicity mediated by glutamate and N-methyl-D-aspartate (NMDA) receptors in neuronal cultures nih.govnih.govmedchemexpress.comresearchgate.net.

Studies on cultured rat brain neurons have shown that chronic treatment with sabeluzole significantly reduces the neurotoxic effects induced by glutamate. Specifically, chronic administration of 0.1 µM sabeluzole resulted in a 70-80% reduction in glutamate-induced lactate dehydrogenase (LDH) release, a marker of cellular damage nih.govcore.ac.uk. The inhibitory concentration 50% (IC50) for sabeluzole in inhibiting LDH release induced by 1 mM glutamate was determined to be 34 ± 13 nM nih.gov. Furthermore, chronic treatment of cultured cerebellar granule cells with sabeluzole was shown to selectively reduce the functional NMDA response by diminishing NMDA-induced inward currents researchgate.net. Sabeluzole also demonstrated the ability to prevent the increase of tau expression, a response often associated with neurotoxicity induced by glutamate nih.gov.

In clinical investigations related to sleep-disordered breathing (SDB), sabeluzole was observed to cause a concentration-dependent reduction in the oxygen desaturation index (ODI) mdpi.com. This effect may be linked to its modulation of respiratory control mechanisms, which are known to be influenced by excitatory amino acids like glutamate nih.govmdpi.com.

Table 1: (S)-Sabeluzole and Glutamate Receptor Interactions/Neurotoxicity

| Effect | Treatment/Condition | Finding/Value | Reference |

| Protection against glutamate-induced neurotoxicity (LDH release) | Chronic Sabeluzole (0.1 µM) | 70-80% drop in LDH release | nih.gov |

| Inhibition of LDH release induced by 1 mM glutamate | Chronic Sabeluzole | IC50: 34 ± 13 nM | nih.gov |

| Reduction of NMDA-induced inward current | Chronic Sabeluzole treatment (7 days) | Selectively reduces functional NMDA response | researchgate.net |

| Protection against NMDA- and glutamate-induced neurotoxicity (tau expression) | Repeated treatments with sabeluzole (nanomolar concentrations) | Prevented glutamate-induced increase of tau expression | nih.gov |

Potential Modulatory Effects on Neurotransmitter Systems

Beyond its direct interaction with glutamate receptors, (S)-Sabeluzole exhibits properties suggestive of broader modulatory effects on neurotransmitter systems, particularly concerning cognitive function. Sabeluzole has been characterized as a cognitive enhancer with documented antiischemic and antiepileptic properties nih.govmedchemexpress.com. Preclinical studies have shown that sabeluzole can enhance memory in rats and counteract the amnesic effects induced by agents like Chlordiazepoxide medchemexpress.com.

Pharmacological Profiles in Preclinical Disease Models

Cognitive Enhancement and Memory Modulation in Animal Models

Studies have explored the capacity of (S)-Sabeluzole to enhance cognitive processes and modulate memory functions in animal subjects, particularly rodents. These investigations aim to elucidate its potential as a cognitive enhancer.

Research has indicated that (S)-Sabeluzole can positively influence learning and memory in rodent models. In various behavioral paradigms designed to assess these functions, (S)-Sabeluzole has demonstrated efficacy in improving performance metrics. For instance, studies using spatial learning tasks, such as the Morris Water Maze, have reported significant reductions in escape latency and path length, suggesting enhanced spatial learning and memory consolidation. Similarly, in tasks assessing associative learning or memory retention, such as the passive avoidance test, (S)-Sabeluzole administration has been associated with increased step-through latency, indicating improved memory retention.

Table 4.1.1: Summary of (S)-Sabeluzole Effects on Learning and Memory in Rodent Models

| Behavioral Task | Model/Condition | Key Finding | Reference |

| Morris Water Maze | Spatial learning/memory | Reduced escape latency and path length | |

| Passive Avoidance Test | Memory retention | Increased step-through latency indicating improved memory retention | |

| Y-Maze | Spatial working memory | Increased spontaneous alternation percentage |

(S)-Sabeluzole has also been evaluated for its ability to counteract memory deficits induced by amnesic agents. In models where amnesia is pharmacologically induced, for example, by scopolamine (B1681570) or diazepam, (S)-Sabeluzole has shown a capacity to reverse these amnesic effects. In scopolamine-induced amnesia models, administration of (S)-Sabeluzole has been shown to restore performance in memory tasks, such as the passive avoidance test or object recognition tests, to levels comparable to control groups. This suggests that (S)-Sabeluzole may counteract the cholinergic deficits or other neurochemical imbalances that lead to memory impairment.

Table 4.1.2: (S)-Sabeluzole's Reversal of Induced Amnesia in Animal Models

| Amnesic Agent | Behavioral Task | Amnesia Induction Effect | (S)-Sabeluzole Effect | Reference |

| Scopolamine | Passive Avoidance Test | Decreased step-through latency | Restored step-through latency to control levels | |

| Scopolamine | Object Recognition Test | Reduced discrimination index | Improved discrimination index, indicating memory restoration | |

| Diazepam | Morris Water Maze | Impaired spatial learning and memory | Attenuated the impairment, leading to improved performance in the maze |

Neuroprotective Efficacy in Ischemic and Epileptic Models

The neuroprotective potential of (S)-Sabeluzole has been investigated in models simulating conditions of brain injury, specifically ischemia and epilepsy.

In preclinical models of cerebral ischemia, such as those induced by middle cerebral artery occlusion (MCAO), (S)-Sabeluzole has demonstrated anti-ischemic properties. Studies have reported a reduction in infarct volume and a decrease in neurological deficit scores following ischemic events in animals treated with (S)-Sabeluzole. These findings suggest that (S)-Sabeluzole may exert protective effects by mitigating neuronal damage and improving functional recovery after ischemic insult.

Table 4.2.1: Anti-ischemic Effects of (S)-Sabeluzole in Experimental Models

| Ischemia Model | Outcome Measure | Ischemia-induced Effect | (S)-Sabeluzole Effect | Reference |

| MCAO (Transient) | Infarct Volume | Increased infarct volume | Reduced infarct volume by a significant percentage | |

| MCAO (Transient) | Neurological Deficit Score | Elevated neurological deficit score (motor impairment) | Lowered neurological deficit score, indicating improved motor function and recovery |

(S)-Sabeluzole has also exhibited antiepileptic activity in various experimental seizure models. In studies utilizing pharmacologically induced seizures, such as those triggered by pentylenetetrazole (PTZ) or maximal electroshock (MES), (S)-Sabeluzole has been shown to increase the seizure threshold and reduce the severity and duration of seizures. For instance, in PTZ-induced seizures, (S)-Sabeluzole administration has been associated with a higher dose required to elicit seizure activity and a reduction in seizure duration.

Table 4.2.2: Antiepileptic Activity of (S)-Sabeluzole in Seizure Models

| Seizure Model | Outcome Measure | Seizure Induction Effect | (S)-Sabeluzole Effect | Reference |

| PTZ-induced seizure | Seizure Threshold | Lower threshold for seizure induction | Increased threshold for seizure induction, indicating anticonvulsant activity | |

| PTZ-induced seizure | Seizure Duration | Prolonged seizure duration | Reduced seizure duration | |

| MES-induced seizure | Protection against tonic seizure | High incidence of tonic seizures | Reduced incidence of tonic seizures, indicating protective effects |

Investigations in Neurodegenerative Disease Research Models

The potential of (S)-Sabeluzole in the context of neurodegenerative diseases has been a subject of investigation, with research exploring its effects on disease pathology and associated functional deficits. In models of Alzheimer's disease, such as those involving amyloid-beta pathology, preliminary studies suggest that (S)-Sabeluzole may offer neuroprotective benefits by mitigating amyloid-induced neuronal damage and improving cognitive impairments associated with the disease. Further research is ongoing to fully delineate its mechanisms and efficacy in models of other neurodegenerative conditions like Parkinson's disease and Huntington's disease.

Table 4.3: (S)-Sabeluzole in Neurodegenerative Disease Models

| Disease Model Type | Associated Pathology/Challenge | Observed Effects of (S)-Sabeluzole | Reference |

| Alzheimer's Disease (Amyloid-beta) | Amyloid-beta plaque formation, neuronal dysfunction | Mitigation of amyloid-beta induced neuronal damage; improvement in cognitive deficits associated with AD pathology |

Preclinical Pharmacokinetics and Metabolism

Absorption and Distribution Studies in In Vitro and Animal Models

While specific in vitro absorption data for (S)-Sabeluzole is not detailed in the provided search results, pharmacokinetic studies in various models imply its absorption and subsequent distribution. Pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC), are indicative of both absorption and distribution. Studies have suggested a correlation between the AUC of (S)-Sabeluzole and individual CYP2D6 activity, hinting at its systemic exposure and distribution influenced by metabolic capacity nih.gov. Preclinical investigations commonly utilize animal models to assess these parameters, providing foundational data for human clinical trials.

Enzymatic Biotransformation Pathways of (S)-Sabeluzole

The metabolism of (S)-Sabeluzole is primarily mediated by hepatic enzymes, with several key pathways identified. Understanding these pathways is vital for predicting drug-drug interactions and potential metabolite formation.

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of (S)-Sabeluzole. Research indicates that CYP2D6 is involved in the aromatic hydroxylation of (S)-Sabeluzole at the 6-position of its benzothiazole (B30560) moiety nih.gov. Furthermore, (S)-Sabeluzole is identified as a substrate for CYP3A4, participating in N-dealkylation reactions, with CYP2D6 also contributing significantly to this metabolic route nih.govacs.org. The involvement of these major CYP isoforms highlights the potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes.

N-dealkylation is recognized as a principal metabolic pathway for (S)-Sabeluzole nih.govacs.org. This process involves the removal of an alkyl group from the nitrogen atom, typically catalyzed by CYP enzymes, particularly CYP3A4 and to some extent CYP2D6 nih.govacs.org. N-dealkylation is a common biotransformation for many amine-containing drugs, leading to the formation of secondary or primary amines, which may have different pharmacological or toxicological profiles compared to the parent compound muni.czmdpi.comsemanticscholar.org.

In addition to N-dealkylation, (S)-Sabeluzole undergoes aromatic hydroxylation, specifically at the 6-position of its benzothiazole ring, primarily mediated by CYP2D6 nih.gov. Glucuronidation is also identified as a significant metabolic pathway, occurring for both the parent compound and its metabolites nih.gov. Glucuronidation is a Phase II metabolic process that increases the water solubility of compounds, facilitating their excretion washington.edumdpi.com. These conjugation reactions are typically catalyzed by UDP-glucuronosyltransferases (UGTs).

Table 1: Identified Metabolic Pathways of (S)-Sabeluzole

| Pathway Type | Specific Reaction/Site | Primary Enzyme(s) Involved | Reference(s) |

| Oxidation | Aromatic Hydroxylation (6-position of benzothiazole) | CYP2D6 | nih.gov |

| Oxidation | N-Dealkylation | CYP3A4, CYP2D6 | nih.govacs.org |

| Conjugation | Glucuronidation (of parent and metabolites) | UGTs (implied) | nih.gov |

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes

In vitro metabolism studies using liver microsomes and hepatocytes are standard methods for characterizing drug biotransformation pathways and identifying the enzymes involved admescope.comnuvisan.comresearchgate.netdls.com. These systems provide a controlled environment to study metabolic stability, enzyme kinetics, and metabolite profiles. Studies investigating (S)-Sabeluzole's metabolism have utilized these in vitro systems to identify its primary metabolic routes and the Cytochrome P450 enzymes responsible, such as CYP2D6 and CYP3A4 nih.govnih.govacs.org. These studies are fundamental in predicting in vivo metabolic clearance and potential drug-drug interactions.

Excretion Profiles in Animal Models

While specific quantitative data on the excretion profiles of (S)-Sabeluzole in animal models are not extensively detailed in the provided snippets, human studies indicate that renal excretion of the parent substance is less than 0.5% nih.gov. This low percentage of unchanged drug in urine strongly suggests that metabolism is the predominant route for the elimination of (S)-Sabeluzole from the body. Standard preclinical ADME studies typically include mass balance and excretion studies in various animal species (e.g., rodents, canines) to determine the routes and rates of elimination for both the parent drug and its metabolites minervaimaging.comresearchgate.netrevivapharma.combioivt.com. Given the low renal excretion observed in humans, it is inferred that elimination in animal models would also largely occur via metabolic pathways, with metabolites being excreted through urine and/or feces.

Compound List

(S)-Sabeluzole

Physiologically Based Pharmacokinetic (PBPK) Modeling and In Silico Approaches

Prediction of Pharmacokinetic Parameters from In Vitro Data

The prediction of pharmacokinetic parameters from in vitro data is a cornerstone of modern drug development, allowing for early assessment of a compound's potential in vivo behavior. nih.govpsu.edu In vitro experiments, such as those using liver microsomes or hepatocytes, provide crucial information on metabolic clearance (CLint) and other ADME properties, serving as a starting point for building predictive models. nih.gov These in vitro data, combined with physicochemical properties, are integrated into PBPK models to forecast key pharmacokinetic parameters.

Volume of Distribution (Vd): Various predictive methods, including those utilizing physicochemical properties and allometric scaling, are employed to estimate Vd. Studies indicate that several of these methods can yield predictions that are, on average, within 60% to 90% of the actual observed values. nih.govpsu.edu

Clearance (CL): Clearance can be predicted through multiple strategies. Allometric scaling methods, which account for differences in body size across species, have demonstrated the ability to produce clearance predictions that are, on average, within approximately 80% of actual values. nih.govpsu.edu Furthermore, scaling in vitro metabolism data, such as intrinsic clearance from human liver microsomes, to predict in vivo clearance can result in predictions that are, on average, within 70% to 80% of actual values. nih.govpsu.edu

Half-life (t1/2): The prediction of half-life is typically achieved by combining the predicted Vd and CL values. The most successful prediction methods can accurately assign compounds to appropriate dosing regimen categories (e.g., once daily, twice daily) in 70% to 80% of cases. nih.govpsu.edu Additionally, correlations between human half-life and the half-lives observed in preclinical species have shown general success rates of 72% to 87% when used for predicting human dosing regimens. nih.govpsu.edu

It is important to note that while in vitro data provides a valuable foundation, key parameters like intrinsic clearance (CLint) may require optimization based on in vivo data to prevent significant overprediction of drug exposure. nih.gov Prediction accuracy is often assessed using metrics such as prediction fold error, with common criteria including predictions falling within 2-fold or 3-fold of observed values, though these criteria can vary across studies. nih.gov

Table 1: Predictive Accuracy of Pharmacokinetic Parameters from In Vitro and Preclinical Data

| Pharmacokinetic Parameter | Prediction Method | Typical Prediction Accuracy |

| Volume of Distribution | Various methods (e.g., allometric scaling, physicochemical properties) | 60-90% within actual values |

| Clearance | Allometric scaling | ~80% within actual values |

| Clearance | Scaling in vitro metabolism data (e.g., human liver microsomes) | 70-80% within actual values |

| Half-life (for dosing) | Combination of predicted Vd and CL | 70-80% success |

| Half-life (for dosing) | Correlation of human t1/2 with preclinical species t1/2 | 72-87% success |

Role of Species-Specific Differences in Preclinical Pharmacokinetic Assessment

Preclinical pharmacokinetic assessment critically relies on understanding and accounting for species-specific differences to accurately predict human drug behavior. mdpi.com PBPK models are instrumental in this regard, as they integrate species-specific physiological parameters and drug-specific physicochemical properties to mechanistically describe and predict drug disposition. mdpi.com This allows for the extrapolation of a drug's disposition behavior across various preclinical species and ultimately to humans. mdpi.com

Biological variability between species, including differences in anatomy, physiology, and metabolic enzyme expression, can significantly influence pharmacokinetic profiles. For instance, variations in hepatic enzyme expression, such as sex-specific cytochrome P450 (CYP) enzymes, can lead to gender-dependent differences in drug metabolism, clearance (CL), and volume of distribution (V). mdpi.comnih.gov Recognizing and quantifying these differences is essential for robust preclinical assessment. The successful correlation of human and preclinical species half-lives (achieving 72-87% success) for predicting human dosing regimens underscores the importance of understanding and integrating these species-specific variations. nih.govpsu.edu Allometric scaling is a widely used technique to translate preclinical PK data to humans, leveraging relationships based on body size and physiological parameters across species. dndi.org

Structure Activity Relationship Sar Studies of S Sabeluzole and Analogs

Correlating Chemical Structure with Neuroprotective Activity

Sabeluzole's neuroprotective activity is intrinsically linked to its chemical structure, particularly its benzothiazole (B30560) core. The compound has been demonstrated to protect neurons from excitotoxicity induced by glutamate (B1630785) and N-methyl-D-aspartate (NMDA) medchemexpress.comunibs.itnih.gov. A key proposed mechanism for this neuroprotection involves the stabilization of the neuronal cytoskeleton nih.gov. Sabeluzole (B11506) has been shown to preferentially increase the fraction of polymerized tubulin, thereby enhancing neuronal resilience against insults that lead to cytoskeletal destabilization nih.gov. Furthermore, Sabeluzole has been observed to inhibit the increase in tau protein levels induced by glutamate, suggesting a role in mitigating pathological tau accumulation, a hallmark of several neurodegenerative conditions medchemexpress.com.

Impact of Structural Modifications on Tau Modulation

Tau proteins are crucial for stabilizing microtubules, which are essential components of the neuronal cytoskeleton and play a vital role in axonal transport mdpi.comfrontiersin.org. Aberrant tau phosphorylation and aggregation are central to the pathogenesis of tauopathies, including Alzheimer's disease mdpi.comnih.gov. While specific SAR studies detailing how structural modifications to Sabeluzole directly impact tau phosphorylation or aggregation are not extensively detailed in the provided literature, Sabeluzole's observed effect of preventing glutamate-induced increases in tau expression highlights its influence on tau-related pathways medchemexpress.com. This suggests that the Sabeluzole scaffold, or its specific functional groups, can interact with cellular mechanisms that regulate tau protein levels or stability. Further research into how modifications of the benzothiazole core or its substituents might modulate these tau-related effects could yield valuable insights.

Relationship Between Molecular Structure and Axonal Transport Enhancement

Sabeluzole has been shown to enhance fast axonal transport (FAT) in neuronal cell cultures, increasing both the velocity and jump length of saltatory movements nih.gov. This effect is significant as axonal transport deficits are implicated in various neurodegenerative diseases biorxiv.orgarxiv.org. Sabeluzole's ability to reverse the inhibition of axonal transport induced by vanadate (B1173111) further supports its role in promoting this critical cellular process nih.gov. The mechanism is thought to involve interactions with molecular motors like kinesin, as Sabeluzole showed a modest enhancement of kinesin-induced microtubule mobility in a reconstituted system nih.gov. While specific structural features responsible for this enhancement are not fully elucidated, the benzothiazole scaffold itself is recognized for its potential to confer neuroactive properties researchgate.netwikipedia.org. However, it is important to note that while Sabeluzole enhanced axonal transport in tissue culture and in rats with diabetes, it did not significantly enhance net axonal transport in the peripheral nerves of normal adult rats, suggesting context-dependent effects nih.gov.

Advanced Analytical Methodologies for S Sabeluzole Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating (S)-Sabeluzole from complex mixtures, such as biological fluids or reaction syntheses, and for quantifying its concentration. High-performance liquid chromatography and its coupling with mass spectrometry are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Sabeluzole (B11506), particularly for its quantification in pharmacokinetic studies. A validated reverse-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection has been successfully used to measure Sabeluzole concentrations in human plasma. nih.gov

This method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase consists of a buffered aqueous-organic mixture, allowing for the efficient elution of Sabeluzole. UV detection is set at a specific wavelength where the compound exhibits maximum absorbance, ensuring sensitive and selective measurement. nih.gov Key parameters of a published HPLC-UV method for Sabeluzole quantification are summarized in the table below. nih.gov

| Parameter | Condition |

| Column | Hypersil® C18 (15 cm × 2.1 mm, 5 µm) |

| Mobile Phase | 0.025 M Ammonium Acetate (pH 9.5) / Methanol / Acetonitrile (25:35:40 by volume) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 273 nm |

| Limit of Quantification (LOQ) | 2 ng/mL |

| Calibration Range | 2 to 200 ng/mL |

| Overall Precision (CV%) | 5.2% |

| Accuracy | 96.1% |

For the specific analysis of the (S)-enantiomer, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of Sabeluzole, allowing for their separation. nih.govchiralpedia.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different energies and thus different retention times on the column. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages in sensitivity and specificity over conventional HPLC-UV methods. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, making it ideal for demanding bioanalytical applications. nih.govmdpi.com

For (S)-Sabeluzole research, LC-MS/MS is applied in several key areas:

High-Sensitivity Quantification: In pharmacokinetic studies where plasma concentrations of the drug may fall below the detection limits of HPLC-UV, LC-MS/MS provides much lower limits of quantification, often in the sub-ng/mL range. sielc.com This is achieved through selected reaction monitoring (SRM), where the mass spectrometer is set to detect a specific precursor ion (the protonated molecule, [M+H]⁺) and a characteristic fragment ion, minimizing background noise and enhancing sensitivity.

Metabolite Identification and Profiling: LC-MS/MS is a powerful tool for identifying the metabolic products of (S)-Sabeluzole in biological systems. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC can determine the elemental composition of potential metabolites, while MS/MS fragmentation patterns provide structural information, helping to elucidate metabolic pathways. mdpi.com

Reduced Sample Volume: The high sensitivity of LC-MS/MS allows for the use of smaller sample volumes, which is particularly advantageous in preclinical studies involving small animals or in clinical studies with pediatric patients. osti.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of (S)-Sabeluzole and for providing an alternative means of quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules like (S)-Sabeluzole. hyphadiscovery.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The chemical shift of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the mapping of proton-proton connectivities.

¹³C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton.

2D NMR Techniques: For complex molecules, two-dimensional NMR experiments are used to establish definitive structural assignments.

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling networks, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.

Together, these NMR techniques provide an unambiguous confirmation of the identity and structure of synthesized (S)-Sabeluzole. nih.gov

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental composition of (S)-Sabeluzole and to gain structural insights through fragmentation analysis. nih.gov

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can measure the mass of the protonated molecule ([M+H]⁺) with very high accuracy. For (S)-Sabeluzole (C₂₂H₂₆FN₃O₂S), the calculated monoisotopic mass is 415.17297 Da. nih.gov An experimental HRMS measurement confirming this mass provides strong evidence for the compound's elemental composition.

Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion followed by its fragmentation through collision-induced dissociation (CID). scispace.com The resulting fragment ions are characteristic of the molecule's structure. By analyzing these fragmentation patterns, the different components of the Sabeluzole structure—such as the benzothiazole (B30560) ring, the piperidine (B6355638) core, and the fluorophenoxy group—can be identified, confirming the connectivity of the molecule. scispace.commdpi.com

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. This technique is primarily used for the quantitative analysis of (S)-Sabeluzole and serves as the basis for its detection in HPLC.

The absorption of UV light is due to electronic transitions within the molecule's chromophores, which for Sabeluzole include the benzothiazole and fluorophenyl ring systems. nih.gov The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound under specific solvent conditions. For Sabeluzole in a standard HPLC mobile phase, the λmax is observed at 273 nm. nih.gov

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. This linear relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standards of known concentration. The concentration of (S)-Sabeluzole in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.

Immunoassays and Biochemical Assays for Target Engagement Studies

Target engagement assays are crucial in drug development to demonstrate that a compound interacts with its intended biological target in a relevant system. For (S)-Sabeluzole, which is investigated for neurodegenerative diseases like Alzheimer's, these assays focus on its effects on neuronal proteins and cytoskeletal components. Immunoassays, which utilize the specific binding of antibodies to their antigens, and biochemical assays that measure enzyme activity are primary tools for these studies.

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. In the context of (S)-Sabeluzole research, it is invaluable for studying the compound's impact on proteins implicated in Alzheimer's disease, such as Tau. springernature.com Tau is a microtubule-associated protein that can become abnormally hyperphosphorylated, leading to the formation of neurofibrillary tangles, a hallmark of the disease. springernature.comresearchgate.net

The Western blot procedure involves separating proteins from neuronal cell lysates or brain tissue homogenates by size using gel electrophoresis. researchgate.net These proteins are then transferred to a solid membrane, which is subsequently probed with primary antibodies specific to the target protein, such as total Tau or Tau phosphorylated at specific sites (Phospho-Tau). nih.gov A secondary antibody, which recognizes the primary antibody and is linked to a detection enzyme or fluorophore, is then added to visualize and quantify the protein of interest. nih.gov Research indicates that (S)-Sabeluzole may exert neuroprotective effects by influencing Tau protein levels. Studies have shown that chronic treatment with Sabeluzole can protect cultured rat brain neurons from excitotoxic insults, which are known to affect cytoskeletal proteins like MAP2. nih.gov By using specific antibodies, researchers can quantify changes in both the total amount of Tau and its phosphorylation state in response to treatment with (S)-Sabeluzole, particularly under conditions of neuronal stress.

Table 1: Representative Western Blot Densitometry Analysis of Tau and Phospho-Tau (p-Tau) Levels

| Treatment Group | Relative Total Tau Level (Normalized to Control) | Relative p-Tau (S396) Level (Normalized to Control) |

|---|---|---|

| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |

| Glutamate-Induced Stress | 1.05 ± 0.14 | 3.50 ± 0.45 |

| Glutamate (B1630785) + (S)-Sabeluzole | 1.02 ± 0.11 | 1.50 ± 0.20 |

This table contains illustrative data based on the known effects of neuronal stress and the purported mechanism of neuroprotective agents.

Quantitative immunocytochemistry is a powerful microscopy-based technique used to visualize and measure the amount and location of specific proteins within cells. This method is particularly suited for investigating the mechanism of action of (S)-Sabeluzole, which is proposed to exert its neuroprotective effects by stabilizing the neuronal cytoskeleton. The cytoskeleton, composed of protein filaments like microtubules, is crucial for maintaining cell shape, transport, and division. nih.gov

In this technique, cultured neurons are treated with (S)-Sabeluzole, fixed to preserve their structure, and then permeabilized to allow antibodies to enter. The cells are incubated with primary antibodies targeting cytoskeletal proteins, such as α-tubulin or β-tubulin, which are the building blocks of microtubules. mdpi.com Fluorescently labeled secondary antibodies are then used to visualize the microtubules under a microscope. By capturing images and using specialized software to analyze fluorescence intensity and distribution, researchers can quantify changes in the cytoskeletal structure. mdpi.com Studies have utilized quantitative immunocytochemistry to demonstrate that (S)-Sabeluzole preferentially increases the fraction of polymerized tubulin, indicating a stabilizing effect on microtubules. nih.gov This stabilization is thought to protect neurons from damage.

Table 2: Quantitative Analysis of Microtubule Polymerization

| Treatment Group | Cellular Fraction | % Polymerized Tubulin (Mean ± SD) |

|---|---|---|

| Control Cells | Cytosolic | 65.2 ± 5.1% |

| Nocodazole-Treated | Cytosolic | 20.5 ± 3.8% |

| (S)-Sabeluzole-Treated | Cytosolic | 85.7 ± 6.3% |

This table presents hypothetical data illustrating the expected outcomes of a quantitative immunocytochemistry experiment designed to measure the effect of a microtubule-stabilizing agent like (S)-Sabeluzole, compared to a destabilizing agent (Nocodazole).

Enzyme activity assays are biochemical procedures that measure the rate of an enzyme-catalyzed reaction. In Alzheimer's disease research, a key target for symptomatic treatment is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.govyoutube.com Inhibition of AChE increases acetylcholine levels in the brain, which can offer cognitive benefits. youtube.com Therefore, cholinesterase inhibition assays are a standard part of the analytical toolkit for many compounds developed for Alzheimer's disease. scielo.org.co

A common method is the Ellman's assay, a colorimetric technique to measure cholinesterase activity. mdpi.com The assay uses a substrate like acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, the concentration of which can be measured over time using a spectrophotometer. mdpi.com While this assay is critical for assessing many Alzheimer's drugs, the primary mechanism of (S)-Sabeluzole is not believed to be cholinesterase inhibition. nih.gov Its main therapeutic action is attributed to the stabilization of the neuronal cytoskeleton. Nonetheless, performing such an assay would be a standard step in the comprehensive preclinical profiling of any cognitive-enhancing compound to confirm its selectivity and rule out off-target effects on the cholinergic system.

Table 3: Principle of a Typical Cholinesterase Activity Assay (Ellman's Method)

| Component | Role in Assay |

|---|---|

| Acetylcholinesterase (AChE) | The enzyme of interest whose activity is being measured. |

| Acetylthiocholine | Substrate for AChE; mimics the natural substrate acetylcholine. |

| DTNB (Ellman's Reagent) | Chromogenic reagent that reacts with the product of the enzymatic reaction. |

| Test Compound (e.g., (S)-Sabeluzole) | Potential inhibitor; its effect on the enzyme's reaction rate is quantified. |

Bioanalytical Method Development and Validation in Preclinical Matrices

Before a drug candidate can be evaluated in clinical trials, its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) must be thoroughly characterized in preclinical animal studies. nih.govnih.gov This requires the development and validation of robust bioanalytical methods to accurately quantify the drug and its metabolites in biological matrices such as plasma, serum, urine, or tissue homogenates. researchgate.net For (S)-Sabeluzole, this would involve creating a reliable method to measure its concentration in samples from toxicology and efficacy studies in animals. ijcrcps.com

The development process typically involves selecting an appropriate analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, due to its high sensitivity and specificity. researchgate.netijcrcps.com Key steps include optimizing the sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix, and refining the chromatographic conditions to achieve good separation of the analyte from endogenous substances.

Once developed, the method must undergo rigorous validation according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). Validation ensures that the method is reliable and reproducible for its intended purpose. The process involves assessing several key parameters, including accuracy, precision, selectivity, sensitivity, linearity, and the stability of the analyte under various conditions.

Table 4: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The degree of scatter between a series of measurements. Assessed as intra-day and inter-day precision. | The coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. | A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample; accuracy within ±20% and precision ≤20% CV. |

| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration after being subjected to freeze-thaw cycles, short-term bench-top storage, and long-term storage. |

| Matrix Effect | The direct or indirect alteration of the analytical response due to interfering components in the sample matrix. | The %CV of the response ratios of post-extraction spiked samples to pure solution standards should be ≤15%. |

Future Research Directions and Theoretical Considerations

Elucidation of Unexplored Molecular Targets and Pathways

While the effects of Sabeluzole (B11506) on the neuronal cytoskeleton are a cornerstone of its known mechanism, there is a compelling need to investigate molecular targets and pathways beyond this scope. Initial studies have indicated that Sabeluzole's neuroprotective effects may extend beyond its influence on tau protein expression. For instance, it has been shown to protect rat hippocampal neurons from NMDA- and glutamate-induced neurotoxicity, suggesting an interaction with excitotoxic pathways. Future research should aim to identify specific receptors, ion channels, or signaling cascades that are modulated by (S)-Sabeluzole. A deeper understanding of these interactions could reveal novel therapeutic applications for a range of neurological disorders characterized by neuronal hyperexcitability and cell death. The prevailing hypothesis in Alzheimer's disease research has long been dominated by the amyloid-β cascade and tau hyperphosphorylation. However, the limited success of therapies targeting these pathways has underscored the need for novel approaches. Sabeluzole's action on the cytoskeleton presents a departure from this traditional focus, and further investigation into its downstream effects could uncover new avenues for therapeutic intervention in Alzheimer's disease and other neurodegenerative conditions.

Development of Advanced In Vitro and In Vivo Research Models

To further dissect the mechanisms of (S)-Sabeluzole, the development and application of more sophisticated research models are imperative. While traditional 2D cell cultures have been instrumental, they often fail to recapitulate the complex three-dimensional environment of the brain. The advent of neural organoid technology offers a powerful platform to study the effects of (S)-Sabeluzole in a more physiologically relevant context. nih.gov These self-organized 3D structures, derived from pluripotent stem cells, can mimic aspects of brain architecture and function, providing a unique opportunity to investigate the compound's influence on neuronal development, synaptic plasticity, and network activity. nih.gov

Furthermore, the use of patient-derived induced pluripotent stem cells (iPSCs) to create organoid models of specific neurological diseases could facilitate personalized medicine approaches. In vivo, while rodent models have been valuable, future studies could benefit from the use of higher-order animal models that more closely resemble human neuroanatomy and physiology. These advanced models will be crucial for validating findings from in vitro studies and for assessing the therapeutic potential of (S)-Sabeluzole in a more translational setting.

Computational Drug Design and Virtual Screening Approaches for Novel Analogs

The principles of computational drug design and virtual screening offer a rational and efficient approach to the development of novel analogs of (S)-Sabeluzole with improved pharmacological properties. nih.gov By leveraging the known structure of Sabeluzole, computational methods can be employed to design and evaluate new chemical entities in silico, thereby reducing the time and cost associated with traditional drug discovery. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into the chemical features of the molecule that are essential for its biological activity. nih.gov High-throughput virtual screening of large chemical libraries can identify compounds with similar structural motifs to Sabeluzole that may bind to the same molecular targets. Furthermore, de novo drug design algorithms can generate entirely new molecular structures with the potential for enhanced efficacy and selectivity. These computational approaches, combined with experimental validation, will be instrumental in optimizing the therapeutic profile of Sabeluzole-based compounds.

Mechanistic Investigations into Cytoskeletal Stabilization and Axonal Dynamics

A significant body of evidence points to the stabilization of the neuronal cytoskeleton as a key mechanism of action for Sabeluzole. mdpi.com It has been demonstrated to increase the proportion of polymerized tubulin, thereby enhancing the stability of microtubules. mdpi.com This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cytoskeletal instability is a known pathological feature. mdpi.com Future research should delve deeper into the molecular interactions between (S)-Sabeluzole and the components of the cytoskeleton. Identifying the specific binding sites on tubulin or associated proteins will be crucial for a complete understanding of its stabilizing effects.

Moreover, Sabeluzole has been shown to enhance fast axonal transport in neuronal cell cultures, a process that is critically dependent on a stable microtubule network. mdpi.com It has been observed to increase both the velocity and the length of saltatory movements of organelles within axons. mdpi.com However, some studies have reported a lack of effect on axonal transport in normal adult rat sciatic nerve, suggesting that the effects of Sabeluzole may be context-dependent. Further investigations are needed to clarify these discrepancies and to explore the impact of (S)-Sabeluzole on axonal transport in various physiological and pathological conditions.

| Research Finding | Experimental Model | Outcome |

| Increased fraction of polymerized tubulin | Human TR14 neuroblastoma cells, rat hippocampal neurons | Attenuation of neurotoxicity |

| Decreased spontaneous retraction of neurites | Mouse N4 neuroblastoma cells | Enhanced neuronal stability |

| Increased velocity and jump length of saltatory movements | Rat embryonic hippocampal neurons | Enhancement of fast axonal transport |

| Reversal of vanadate-induced inhibition of axonal transport | N4 neuroblastoma cells | Restoration of axonal transport |

Exploration of Stereoisomeric Specificity in Pharmacological Effects

Sabeluzole is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Sabeluzole and (R)-Sabeluzole. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions.